1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol is a sulfur-containing organic compound characterized by its thiol functional group. This compound is notable for its potential applications in various scientific fields, including materials science and organic synthesis. The presence of the 2,5-dimethylfuran moiety contributes to its unique chemical properties, making it an interesting subject for research.
The compound can be synthesized from 2,5-dimethylfuran, a bio-based platform chemical derived from renewable resources such as biomass. This furan derivative is increasingly recognized for its utility in synthesizing other valuable compounds due to its reactivity and availability.
1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol belongs to the class of thiols, which are organic compounds containing a sulfhydryl group (-SH). Thiols are known for their distinctive odors and are often involved in biochemical processes.
The synthesis of 1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol typically involves a two-step process starting from 2,5-dimethylfuran. The first step includes the conversion of 2,5-dimethylfuran into 2,5-hexanedione through an acid-catalyzed reaction. In the second step, the dione reacts with cysteamine to yield the desired thiol product.
The molecular structure of 1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol consists of a thiol group attached to an ethane backbone that is further connected to a dimethylfuran ring. The structural formula can be represented as follows:
Key data regarding the molecular structure include:
The compound participates in various chemical reactions typical of thiols. It can undergo oxidation to form disulfides or react with electrophiles due to the nucleophilic nature of the thiol group.
The mechanism by which 1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol exerts its chemical reactivity involves nucleophilic attack by the sulfur atom on electrophilic centers. This process is crucial in synthetic applications where thiols serve as nucleophiles.
In biochemical contexts, thiols play significant roles in redox reactions and enzyme catalysis due to their ability to donate protons and electrons.
1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol has potential applications in:
This compound exemplifies the versatility of sulfur-containing organic compounds in both synthetic chemistry and practical applications across various scientific disciplines.
2,5-Dimethylfuran (DMF) serves as the foundational precursor for synthesizing 1-(2,5-dimethylfuran-3-yl)ethane-1-thiol. DMF is industrially produced from 5-hydroxymethylfurfural (HMF), a platform chemical derived from lignocellulosic biomass through acid-catalyzed dehydration of C6 sugars. The annual global production of lignocellulosic biomass (~180 billion metric tons) ensures a sustainable and renewable feedstock base for DMF synthesis [2]. Recent catalytic advancements have enabled tandem dehydration/hydrogenolysis processes that convert fructose directly to DMF, bypassing isolated HMF intermediates. This route employs bifunctional catalysts (e.g., Pd/Ru on solid acids) operating at 150–200°C, achieving DMF yields >90% and minimizing energy-intensive purification steps [6]. The high volatility (boiling point: 92–94°C) and hydrophobicity (logP = 2.24) of DMF facilitate its separation from aqueous reaction mixtures, enhancing process efficiency [6].
Table 1: Catalytic Systems for DMF Production from Fructose
Catalyst | Reaction Conditions | DMF Yield (%) | Key Advantage |
---|---|---|---|
Pd/Ru-C + H₃PO₄ | 150°C, 40 bar H₂, 4h | 95 | Single-reactor operation |
Ir-complex + Acid | 140°C, 50 bar CO₂/H₂, 6h | 92 | In-situ hydrogen generation |
Cu-PMO* | 180°C, 20 bar H₂, 8h | 88 | Non-noble metal catalyst |
*Porous Metal Oxide [6]
Functionalization at the C3 position of DMF presents challenges due to inherent reactivity at C2/C5. Directed metalation strategies overcome this by employing lithiating agents (e.g., n-BuLi) at −78°C in tetrahydrofuran, followed by electrophilic quenching with acetaldehyde to install the ethanol moiety. Alternatively, Friedel-Crafts acylation using acetic anhydride and Lewis acids (e.g., AlCl₃) yields 1-(2,5-dimethylfuran-3-yl)ethan-1-one, which is subsequently reduced and thiolated [4] [9]. Recent advances utilize ruthenium-catalyzed C–H activation for direct thiolation, employing disulfide reagents (e.g., PhSSPh) and oxidants. This one-pot method operates at 80°C in dimethylformamide, achieving 75–82% selectivity for the C3-thiolated product while suppressing undesirable ring-opening byproducts [9]. The choice of directing group (e.g., pyridine, oxazoline) significantly influences regioselectivity and requires optimization based on downstream transformations.
The critical first step in 1-(2,5-dimethylfuran-3-yl)ethane-1-thiol synthesis involves DMF ring opening to 2,5-hexanedione (HD). This transformation employs stoichiometric water and sub-stoichiometric sulfuric acid (5–10 mol%) at 50°C for 24 hours, achieving ≥95% isolated yield of HD. The reaction proceeds via acid-catalyzed nucleophilic addition of water to the furan ring, followed by rearrangement to the 1,4-dicarbonyl compound [2]. Key process optimizations include:
Table 2: Optimization of HD Synthesis from DMF
Acid Catalyst | H₂O (equiv.) | Temp (°C) | Time (h) | HD Purity (%) | Byproducts Identified |
---|---|---|---|---|---|
H₂SO₄ (5 mol%) | 2.0 | 50 | 24 | 99.2 | None detected |
H₂SO₄ (20 mol%) | 3.0 | 85 | 8 | 76.5 | Levulinic acid, oligomers |
Amberlyst-15 | 3.0 | 60 | 36 | 91.8 | 2-Methyl-5-acetylfuran (3.1%) |
HD undergoes Paal-Knorr condensation with cysteamine hydrochloride to form the target thiol. The reaction employs solvent-free conditions at 80°C for 6 hours, utilizing a 1:1.05 molar ratio of HD:cysteamine to compensate for volatilization losses. This delivers 1-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol (SHP) in 85–90% yield, confirmed by ESI-MS (m/z 156.24 [M+H]⁺) and ¹H-NMR analysis [2]. Key byproducts identified via GC-MS include:
The entire synthesis exemplifies green chemistry principles through:
Scalable process design incorporates:
Table 3: Environmental Metrics of Synthetic Routes
Metric | Batch Process | Continuous Flow | Petrochemical Route |
---|---|---|---|
E-Factor (kg waste/kg product) | 0.128 | 0.098 | 8.2 |
PMI* (kg input/kg product) | 1.8 | 1.5 | 12.6 |
Energy Intensity (MJ/kg) | 98 | 68 | 210 |
*Process Mass Intensity [2]
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